![molecular formula C22H30OSi B13892333 tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, a dimethylbutenoxy group, and two phenyl groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane typically involves the reaction of tert-butyl-diphenylsilanol with (2S)-2,3-dimethylbut-3-enol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Common catalysts used in this reaction include Lewis acids such as titanium tetrachloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar organosilicon compounds, offering advantages such as better control over reaction conditions and reduced reaction times .
化学反応の分析
Types of Reactions
Tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding hydrosilane.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl or phenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce hydrosilanes. Substitution reactions can result in a variety of organosilicon compounds with different functional groups.
科学的研究の応用
Tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomaterials and as a probe in biological studies.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives
作用機序
The mechanism of action of tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane involves its interaction with molecular targets through its silicon atom and functional groups. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating various chemical transformations. The tert-butyl and phenyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
類似化合物との比較
Similar Compounds
- Tert-butyl-diphenylsilanol
- Tert-butyl-dimethylsilanol
- Diphenylmethylsilane
Uniqueness
Tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane is unique due to the presence of the (2S)-2,3-dimethylbut-3-enoxy group, which imparts specific stereochemical properties and reactivity. This distinguishes it from other similar compounds that may lack this structural feature .
特性
分子式 |
C22H30OSi |
|---|---|
分子量 |
338.6 g/mol |
IUPAC名 |
tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane |
InChI |
InChI=1S/C22H30OSi/c1-18(2)19(3)17-23-24(22(4,5)6,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,19H,1,17H2,2-6H3/t19-/m1/s1 |
InChIキー |
JQJKBJVMVJXMJH-LJQANCHMSA-N |
異性体SMILES |
C[C@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=C)C |
正規SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


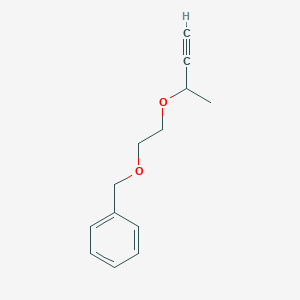
![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)
![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13892298.png)

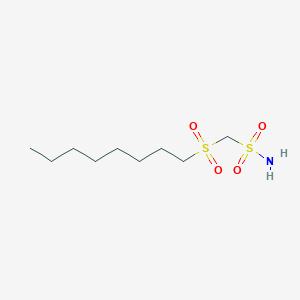

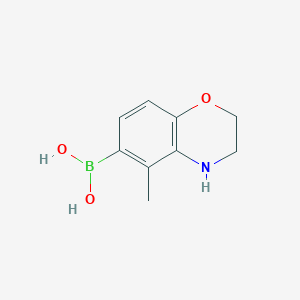
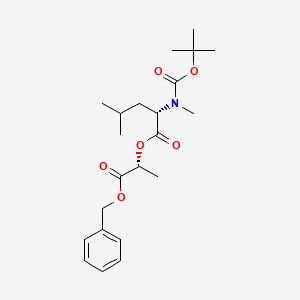
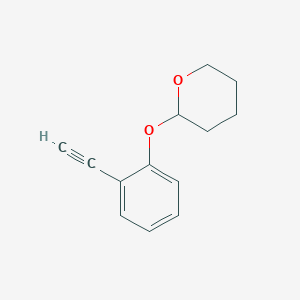

![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)
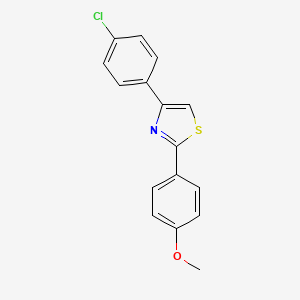
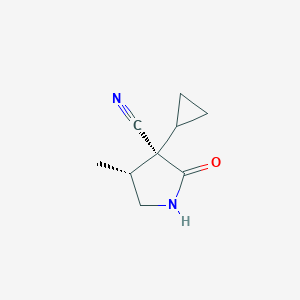
![Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B13892367.png)
